3-Pyridinylboronic acid
Description
Significance of Pyridine-3-Boronic Acid as a Versatile Organoboron Building Block
Pyridine-3-boronic acid is widely recognized for its crucial role as a versatile building block in organic synthesis. chemimpex.com Its significance stems from the unique reactivity of the boronic acid group, which facilitates a range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemimpex.comchemicalbook.com This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.net These structures are prevalent in many pharmacologically active compounds, agrochemicals, and advanced materials. chemimpex.comchemimpex.com
The pyridine (B92270) nucleus within the molecule introduces a basic nitrogen atom, which can influence the compound's reactivity, solubility, and ability to coordinate with metal catalysts. This feature makes it a valuable component in the design of new ligands, catalysts, and functional materials. chemimpex.comchemimpex.com Furthermore, pyridine-3-boronic acid serves as a key intermediate in the synthesis of a variety of substituted pyridines and other heterocyclic systems, which are important scaffolds in medicinal chemistry. nih.govorganic-chemistry.org Its stability and ease of handling have further solidified its status as a preferred reagent for chemists seeking to innovate in chemical synthesis. chemimpex.com
Table 1: Physicochemical Properties of Pyridine-3-boronic acid Click on a property to learn more from our interactive data table.
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Data sourced from multiple references chemimpex.comalfa-chemistry.comnbinno.cominnospk.com
Evolution of Research Perspectives on Pyridine-3-Boronic Acid in Modern Organic Synthesis
Research perspectives on pyridine-3-boronic acid have evolved significantly, expanding from its initial use in fundamental cross-coupling reactions to a broader range of applications in complex molecule synthesis and materials science. nih.govinnospk.com Initially, the synthesis of pyridinylboronic acids posed challenges due to their amphoteric nature, which complicated isolation from aqueous media. dergipark.org.tr However, improved procedures, such as the development of an "in situ quench" protocol involving lithium-halogen exchange of 3-bromopyridine (B30812), have enabled high-yield, large-scale production. orgsyn.orgacs.org
Modern research has focused on expanding the utility of pyridine-3-boronic acid in various catalytic systems. It is a key reagent in phosphine-free Suzuki-Miyaura reactions, N-arylation using copper catalysts, and copper-mediated cyanation reactions. sigmaaldrich.comsigmaaldrich.com These advancements have allowed for the synthesis of complex structures like new linear poly(phenylpyridyl) chains and oligopyridyl foldamers that mimic α-helix twists. sigmaaldrich.comscientificlabs.co.uk
In medicinal chemistry, the focus has shifted towards utilizing pyridine-3-boronic acid and its derivatives as crucial building blocks for a multitude of therapeutically significant compounds. nih.govsigmaaldrich.com It is instrumental in the synthesis of enzyme inhibitors and receptor antagonists. sigmaaldrich.comnih.gov The ability to create diverse libraries of compounds through reactions like the Suzuki-Miyaura coupling has made it an invaluable tool in drug discovery and development. researchgate.netacs.org For instance, it has been used in the development of inhibitors for enzymes like CYP17A1. tandfonline.com The continuous development of new synthetic methodologies involving pyridine-3-boronic acid underscores its enduring importance in the field of organic synthesis. arkat-usa.org
Table 2: Applications of Pyridine-3-boronic Acid in Chemical Synthesis
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Structure
2D Structure
Properties
IUPAC Name |
pyridin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMYEXAYWZJVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
| Record name | 3-pyridinylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370268 | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-25-7 | |
| Record name | Pyridin-3-ylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridine 3 Boronic Acid and Its Derivatives
Organometallic Approaches in Pyridine-3-Boronic Acid Synthesis
The use of organometallic intermediates, particularly organolithium and organomagnesium reagents, represents a foundational and widely employed strategy for the synthesis of pyridine-3-boronic acid. arkat-usa.org These methods typically involve the generation of a nucleophilic pyridyl species from a halopyridine precursor, which is then trapped with an electrophilic boron source.
Halogen-Lithium Exchange and Subsequent Borylation
Scheme 1: Halogen-Lithium Exchange for Pyridine-3-Boronic Acid Synthesis
Early protocols for the synthesis of pyridine-3-boronic acid via lithium-halogen exchange were often hampered by low temperatures and modest yields. orgsyn.org Significant research has focused on optimizing reaction parameters to improve efficiency and scalability. Key advancements include adjustments to temperature, solvent systems, and the mode of reagent addition.
A critical development was the move away from extremely low temperatures (e.g., -78°C) to more moderate cooling. Studies have shown that generating 3-lithiopyridine in toluene (B28343) at -50°C is highly effective. researchgate.net A particularly high-yielding procedure involves cooling a mixture of 3-bromopyridine (B30812) and triisopropyl borate (B1201080) in a toluene/THF solvent system to -40°C before the dropwise addition of n-butyllithium. orgsyn.org This revised protocol consistently produces yields in the 90-95% range, a substantial improvement over older methods. orgsyn.org
| Parameter | Traditional Conditions | Optimized Conditions |
|---|---|---|
| Starting Material | 3-Bromopyridine | 3-Bromopyridine |
| Lithiating Agent | n-Butyllithium | n-Butyllithium |
| Borylating Agent | Triisopropyl borate | Triisopropyl borate |
| Solvent | Dibromoethane or THF | Toluene/THF mixture |
| Temperature | -78°C | -40°C to -50°C |
| Typical Yield | Poor to Modest | 87-95% orgsyn.orgresearchgate.net |
The high reactivity of the 3-lithiopyridine intermediate can lead to undesirable side reactions, such as reaction with the starting 3-bromopyridine or deprotonation of the solvent or substrate. researchgate.net A key strategy to mitigate these issues is the "in situ quench" or "inverse addition" technique. orgsyn.orgresearchgate.net
In this approach, the lithiating agent (n-butyllithium) is added to a pre-cooled solution containing both the 3-bromopyridine and the electrophilic trapping agent (triisopropyl borate). orgsyn.org Because the rate of halogen-lithium exchange is significantly faster than the rate of reaction between n-butyllithium and the borate ester at low temperatures, the 3-lithiopyridine intermediate is formed in the presence of a large excess of the borate. orgsyn.org This allows for immediate trapping, effectively minimizing the lifetime of the free organolithium species and thus reducing the opportunity for side reactions. orgsyn.org Another important consideration is the stability of the final product; pyridine-3-boronic acid is often isolated as its more stable trimeric anhydride, a boroxin, or converted to its pinacol (B44631) ester for easier handling and purification. orgsyn.org
Optimization of Reaction Conditions for Enhanced Yields
Halogen-Magnesium Exchange (Grignard Reagents) and Borylation
The formation of a pyridyl Grignard reagent (3-pyridylmagnesium halide) from a halopyridine and magnesium metal, followed by borylation, is another classical organometallic approach. orgsyn.orgdur.ac.uk This method was used in one of the earliest reported syntheses of pyridine-3-boronic acid. dur.ac.uk
However, the preparation of pyridyl Grignard reagents can be challenging. The reaction of 3-bromopyridine with magnesium often requires initiators like 1,2-dibromoethane (B42909) and can be difficult to control. dur.ac.uk Furthermore, yields for the synthesis of pyridine-3-boronic acid via the Grignard route are often significantly lower than those achieved with modern lithium-halogen exchange protocols. For instance, early reports cited yields of only 28-36% for the Grignard-based synthesis. dur.ac.uk Due to these lower yields and more demanding reaction initiation, the Grignard method is now less commonly used for this specific target compared to the more efficient organolithium-based procedures. dur.ac.uk
| Starting Material | Reagents | Reported Yield | Reference |
|---|---|---|---|
| 3-Bromopyridine | 1. Mg; 2. B(OR)3; 3. H3O+ | 28% | dur.ac.uk |
| 3-Bromopyridine | 1. Mg (exchange); 2. B(OR)3; 3. H3O+ | 36% | dur.ac.uk |
Transition-Metal-Catalyzed Borylation Strategies
In recent decades, transition-metal catalysis has emerged as a powerful and versatile alternative for the synthesis of aryl and heteroaryl boronic acids and their esters. These methods often offer superior functional group tolerance compared to organometallic routes. nih.gov
Palladium-Catalyzed Miyaura Borylation of Halopyridines
The palladium-catalyzed Miyaura borylation is a premier method for synthesizing boronic esters from aryl or heteroaryl halides. organic-chemistry.org The reaction involves the cross-coupling of a halopyridine, such as 3-bromopyridine or 3-chloropyridine, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The direct product of this reaction is the pinacol ester of pyridine-3-boronic acid, which is a stable, crystalline solid that can be easily isolated and used directly in subsequent reactions like the Suzuki-Miyaura cross-coupling. orgsyn.org
The reaction conditions are generally mild and tolerate a wide variety of functional groups that would be incompatible with organolithium or Grignard reagents. arkat-usa.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high efficiency. Common catalyst systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or PdCl₂(dppf) combined with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more specialized Buchwald-type ligands. rsc.orgnsf.gov Potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄) are frequently used as the base. organic-chemistry.orgrsc.org
| Parameter | Typical Reagents/Conditions |
|---|---|
| Substrate | 3-Bromopyridine, 3-Chloropyridine |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), PdCl₂(PPh₃)₂ rsc.orgnsf.gov |
| Ligand | PPh₃, XPhos, dppf rsc.orgnsf.gov |
| Base | KOAc, K₃PO₄ organic-chemistry.orgrsc.org |
| Solvent | Dioxane, Toluene, DMF rsc.orgnih.gov |
| Temperature | 80-110°C |
| Product | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Utilizing Bis(pinacolato)diboron as Boron Source
Iridium and Rhodium Catalyzed C-H/C-F Borylation
Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing aryl and heteroaryl boronic esters. nih.govescholarship.org Iridium and rhodium complexes are prominent catalysts for this transformation. arkat-usa.org Iridium-catalyzed C-H borylation of pyridines can be challenging due to catalyst inhibition by the pyridine (B92270) nitrogen. rsc.org However, this can be overcome by introducing a substituent at the C-2 position. rsc.org For CF3-substituted pyridines, iridium-catalyzed C-H borylation can proceed without a solvent, tolerating various functional groups and providing good to excellent yields of the corresponding boronic esters. nih.gov The regioselectivity is often governed by steric factors. nih.gov
Rhodium catalysts are also effective for C-H borylation. escholarship.org While less common, rhodium-catalyzed C-F bond activation followed by borylation also presents a potential route to these compounds. arkat-usa.org
Directed Ortho-Metallation (DoM) and Borylation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In this approach, a directing group on the pyridine ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. nih.gov The resulting lithiated species can then be quenched with an electrophile, such as a trialkyl borate, to introduce a boronic acid or ester group. arkat-usa.orgnih.gov This method is particularly useful for synthesizing substituted pyridine boronic acids that might be difficult to access through other means. acs.org For example, N,N-diethyl O-[4-(trimethylsilyl)-3-pyridyl] carbamate (B1207046) can be selectively metalated at the 2-position. nih.gov The DoM strategy has been successfully applied in one-pot protocols that combine metalation, borylation, and subsequent Suzuki-Miyaura cross-coupling, avoiding the isolation of potentially unstable pyridyl boronic acids. acs.org
[4+2] Cycloaddition Approaches to Pyridine-3-Boronic Acid Precursors
[4+2] cycloaddition reactions, such as the Diels-Alder reaction, offer a convergent approach to constructing the pyridine ring itself, which can then be further elaborated to introduce the boronic acid functionality. arkat-usa.org This strategy allows for the synthesis of highly substituted pyridine precursors from simpler starting materials. For instance, a ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes provides a mild and economical route to a broad range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org Another example involves a visible-light-enabled biomimetic aza-6π electrocyclization to form diverse pyridines. organic-chemistry.org Furthermore, dearomative [4+2] cycloaddition reactions of pyridines have been developed using photoinduced energy transfer catalysis, offering access to novel three-dimensional structures. researchgate.net
Green Chemistry Aspects in Pyridine-3-Boronic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridine-3-boronic acid and its derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgnih.gov One approach involves the use of water as a solvent, which is often facilitated by specially designed catalysts. For example, a water-soluble pyridinium-modified β-cyclodextrin has been shown to act as an efficient ligand for palladium-catalyzed Suzuki-Miyaura reactions in water. rsc.org
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govcapes.gov.br This technology has been successfully applied to the synthesis of pyridine-3-boronic acid derivatives. For instance, microwave irradiation has been used to facilitate Suzuki coupling reactions involving pyridine-3-boronic acid. nih.gov In one specific application, a microwave-assisted one-pot cyclization/Suzuki coupling approach was developed for the rapid and efficient synthesis of 2,6-disubstituted-3-amino-imidazopyridines, highlighting the tolerance of the boronate functional group to the reaction conditions. nih.gov Microwave heating has also been employed in the Bohlmann-Rahtz pyridine synthesis, providing superior yields compared to conventional heating methods. researchgate.net
Aqueous Medium Reaction Development
The development of synthetic methodologies in aqueous media represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. For the synthesis and application of pyridine-3-boronic acid and its derivatives, water plays a crucial role, particularly in facilitating cross-coupling reactions and influencing the reactivity and physical properties of the boronic acids themselves.
Research has demonstrated that the Suzuki-Miyaura cross-coupling reaction, a cornerstone for forming carbon-carbon bonds, can be performed efficiently in the presence of water. The use of aqueous systems can enhance catalyst activity and stability. For instance, the addition of water to certain reaction mixtures has been shown to improve yields. In the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with boronic acids, adding 20% water to the solvent at 100 °C increased the reaction yield to 35%. nih.gov However, the effect of water can be substrate-dependent, as in some cases, it led to the hydrolysis of starting materials. nih.gov
The solubility of reagents and catalysts is a key factor in aqueous-phase catalysis. A highly water-soluble catalyst system, derived from a dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt and [Na2PdCl4], has been developed for the Suzuki-Miyaura coupling of various heterocyclic substrates. nih.gov This system enabled the coupling of chloropyridines with pyridine boronic acids in quantitative yields using a water/n-butanol solvent mixture. nih.gov The presence of water in the reaction mixture was identified as a key parameter for the high activity of the palladium-phosphine catalyst. nih.gov
Research Findings in Aqueous Suzuki-Miyaura Coupling
Detailed studies have optimized conditions for Suzuki-Miyaura couplings in aqueous environments. One notable application involves the double cross-coupling of 5,7-dibromoindole with arylboronic acids, where water is used as the primary solvent. rsc.org This method highlights a green and convenient strategy for the arylation of indoles without the need for N-protecting groups. rsc.org
| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Conditions | Product | Isolated Yield (%) |
|---|---|---|---|---|---|---|---|
| 5,7-dibromoindole | 4-Pyridyl boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Water/Ethanol (B145695) | Microwave, 120 °C, 1.5 h | 5,7-bis(4-pyridyl)indole | 81 |
Another well-documented procedure involves the coupling of 3-bromoquinoline (B21735) with a derivative of pyridine-3-boronic acid, specifically tris(3-pyridyl)boroxin, which serves as a stable precursor. This reaction is performed in a biphasic system of 1,4-dioxane (B91453) and an aqueous solution of sodium carbonate, demonstrating the essential role of water as a medium for the base. orgsyn.org
| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|---|
| 3-Bromoquinoline | Tris(3-pyridyl)boroxin | Palladium(II) acetate | Triphenylphosphine | 2M aqueous Na₂CO₃ | 1,4-Dioxane/Water | 95 °C, 2.5 h | 3-(3-Pyridinyl)quinoline |
Beyond its role as a solvent, water can also influence the state of the boronic acid species. In aqueous solutions, boronic acids exist in an equilibrium between an uncharged trigonal planar form and an anionic tetrahedral boronate form. nih.gov This equilibrium is pH-dependent. The addition of water to 2-chloro-pyridinyl boronic acid has been observed to simplify its NMR spectra, which suggests that water helps break down boronic acid aggregates into monomeric species, potentially increasing their reactivity. researchgate.net Furthermore, the synthesis of pyridine-3-boronic acid itself often concludes with an aqueous workup, where the pH of the aqueous layer is carefully adjusted to precipitate the final product. orgsyn.orgresearchgate.net
Reactivity and Mechanistic Investigations of Pyridine 3 Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. wiley.com Pyridine-3-boronic acid serves as an important coupling partner in these reactions, enabling the introduction of the 3-pyridyl moiety into diverse molecular scaffolds.
Mechanistic Pathways of Palladium-Catalyzed Transmetalation
The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. rsc.orgresearchgate.net The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being proposed: the boronate pathway and the oxo-palladium pathway.
The boronate pathway posits that the boronic acid first reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex, leading to the transfer of the pyridyl group to the palladium center. acs.orgnih.gov
In contrast, the oxo-palladium pathway suggests that the base first reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral pyridine-3-boronic acid. acs.orgnih.gov
Studies have shown that the operative pathway can be influenced by the reaction conditions. For instance, systematic studies involving isolated arylpalladium hydroxo and halide complexes have provided strong evidence that for common phosphine (B1218219) ligands like PPh₃ and PCy₃ in typical water/organic solvent mixtures, the transmetalation proceeds via the oxo-palladium pathway, where the palladium hydroxo complex reacts with the boronic acid. acs.org The reaction of an isolated arylpalladium hydroxide complex with a boronic acid was found to be significantly faster than the reaction between an arylpalladium halide complex and the corresponding trihydroxyborate. acs.org However, under anhydrous conditions promoted by potassium trimethylsilanolate (TMSOK), kinetic and mechanistic studies have demonstrated that the Suzuki-Miyaura reaction can proceed through the boronate pathway.
The choice of base and solvent plays a crucial role in the efficiency and outcome of the Suzuki-Miyaura coupling of pyridine-3-boronic acid. The base is essential for the activation of the boronic acid or the palladium complex, facilitating the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvents also exert a profound influence. A mixture of an organic solvent (e.g., dioxane, toluene (B28343), DMF) and water is often employed. Water can play multiple roles, including dissolving the inorganic base and potentially participating in the formation of the active palladium hydroxide species in the oxo-palladium pathway. researchgate.net In some cases, the use of alcoholic solvents like n-butanol has been shown to be particularly effective for the coupling of heteroaryl boronic acids, which can be attributed to the enhanced rate of transmetalation. nih.gov The polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the solubility of the reactants.
Boronate Pathway vs. Oxo-Palladium Pathway
Reactivity Profiles with Various Aryl and Heteroaryl Halides/Pseudohalides
Pyridine-3-boronic acid exhibits broad reactivity with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). The reactivity generally follows the order of I > Br > OTf > Cl, consistent with the relative ease of oxidative addition to the palladium(0) center.
The electronic nature of the halide partner also influences the reaction efficiency. Electron-deficient aryl halides tend to be more reactive due to faster oxidative addition. Conversely, electron-rich aryl halides can be more challenging substrates. The following table summarizes the coupling of pyridine-3-boronic acid with various (hetero)aryl halides under different catalytic systems.
wiley.com| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C3H5)]2 | K2CO3 | Xylene | 130 | 77 | thieme-connect.com |
| 3-Bromopyridine (B30812) | Ni(PCy3)Cl2 / Ligand A | t-BuOK | - | 60 | 84 | wiley.com |
| 3-Bromopyridine | Carbonylative Suzuki Coupling | - | Toluene | - | 73 | nih.gov |
| p-Chloroanisole | trans-chloro(9-phenanthrenyl)bis(triphenylphosphine)nickel(II) | - | - | - | Low Yield | wiley.com |
| 3-Bromopyridine | Ni(4-CF3stb)3 | K3PO4 | DMA | 60 | 86 |
Ligand Design for Enhanced Coupling Efficiency and Selectivity
The design of phosphine ligands has been a cornerstone in advancing the efficiency and scope of the Suzuki-Miyaura reaction. For the coupling of pyridine-3-boronic acid, the choice of ligand is critical to overcome challenges such as slow transmetalation and potential catalyst inhibition by the nitrogen atom of the pyridine (B92270) ring.
Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos), have proven to be highly effective. nih.govscispace.com These ligands stabilize the palladium center, promote the oxidative addition step, and facilitate the reductive elimination to afford the product. The steric bulk of the ligand can also prevent the formation of inactive palladium dimers. The use of XPhos, for example, has enabled the efficient coupling of pyridylboronic acids with a wide range of activated and unactivated heteroaryl chlorides, including highly basic aminopyridines. nih.gov
The following table illustrates the effect of different ligands on the coupling of pyridine-3-boronic acid.
| Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 2 (a phosphite (B83602) ligand) | KF | Dioxane | 76 | nih.gov |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | Pd2dba3 | 2 (a phosphite ligand) | KF | Dioxane | 91 | nih.gov |
| Various Heteroaryl Chlorides | Thiophene and Pyridylboronic acids | - | XPhos | - | - | High Efficiency | nih.govscispace.com |
Challenges and Solutions for Coupling Pyridine-2-Boronic Acid Analogues
While pyridine-3-boronic acid is a relatively robust coupling partner, its isomer, pyridine-2-boronic acid, presents significant challenges in Suzuki-Miyaura reactions. The primary issue is its instability and propensity for rapid protodeboronation, a side reaction that cleaves the C-B bond. wiley.com This instability is attributed to the proximity of the nitrogen lone pair, which can facilitate the decomposition pathway.
Several strategies have been developed to overcome the "2-pyridyl problem." One approach is the use of more stable boron derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or organotrifluoroborates. nih.gov Another successful strategy involves the slow-release of the boronic acid in situ from a stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate. This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, favoring the desired cross-coupling over decomposition.
Furthermore, the development of highly active catalyst systems, often employing specialized ligands and sometimes additives like copper salts, has been crucial in enabling the coupling of these challenging substrates. For instance, an efficient method for the Suzuki-Miyaura reaction of lithium triisopropyl 2-pyridylboronates with aryl and heteroaryl halides has been developed using a palladium catalyst with a phosphite or phosphine oxide ligand. nih.gov
Homocoupling and Protodeboronation Side Reactions in Suzuki-Miyaura Coupling
Pyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. However, its utility can be hampered by the occurrence of undesirable side reactions, primarily homocoupling and protodeboronation. rsc.orgwikipedia.org
Homocoupling: This side reaction involves the palladium-catalyzed coupling of two molecules of pyridine-3-boronic acid to form a bipyridyl dimer. This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. The mechanism of homocoupling is often initiated by the activation of the palladium precatalyst or can occur via an oxidative pathway. rsc.orgacs.org The propensity for homocoupling can be influenced by the reaction conditions, including the choice of catalyst, base, and solvent. To mitigate this unwanted reaction, strategies such as the addition of mild reducing agents like potassium formate (B1220265) or ensuring an inert atmosphere through nitrogen sparging have been employed to minimize the concentration of Pd(II) species that promote homocoupling. acs.org
Protodeboronation: This is a common and often significant side reaction where the carbon-boron bond of the pyridine-3-boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of pyridine. wikipedia.org This reaction is detrimental to the efficiency of the Suzuki-Miyaura coupling as it depletes the boronic acid reagent. nih.gov The susceptibility of boronic acids to protodeboronation is highly dependent on the specific boronic acid, with some heteroaromatic boronic acids being particularly prone to this decomposition pathway. ljmu.ac.ukljmu.ac.uk Studies have shown that while 2-pyridylboronic acids are notoriously unstable and readily undergo protodeboronation, 3-pyridylboronic acids, such as pyridine-3-boronic acid, exhibit considerably greater stability. nih.govwiley.comacs.orgnih.govresearchgate.netarkat-usa.org
Protodeboronation Kinetics and Mechanisms
The stability of pyridine-3-boronic acid is a key factor in its successful application. Understanding the kinetics and mechanisms of its protodeboronation is crucial for optimizing reaction conditions to minimize this unwanted side reaction.
pH-Rate Profiles and Reaction Pathways (Acid-Catalyzed, Base-Catalyzed, Neutral)
The rate of protodeboronation of arylboronic acids, including pyridine-3-boronic acid, is highly dependent on the pH of the reaction medium. ljmu.ac.ukacs.org Detailed kinetic studies have revealed several pathways for this decomposition:
Acid-Catalyzed Pathway: Under acidic conditions (low pH), the protodeboronation can proceed through an electrophilic substitution mechanism where a proton replaces the boronic acid group on the aromatic ring. wikipedia.orgljmu.ac.uk
Base-Catalyzed Pathway: In basic media (high pH), the mechanism involves the formation of a tetrahedral boronate anion, [ArB(OH)₃]⁻, which is then cleaved by a proton source, typically water. wikipedia.orgacs.org This pathway is particularly relevant to the conditions often employed in Suzuki-Miyaura coupling reactions. rsc.org
Neutral Pathway: At neutral pH, some boronic acids can undergo protodeboronation, often facilitated by specific structural features. For instance, 2-pyridylboronic acid exhibits high reactivity at neutral pH due to the formation of a zwitterionic intermediate that facilitates the departure of the boronic acid group. nih.gov In contrast, this interaction is absent in the 3-pyridyl isomer, contributing to its much greater stability under neutral conditions. nih.govacs.orgnih.govresearchgate.net
Kinetic studies have shown that pyridine-3-boronic acid is remarkably stable across a wide pH range. At 70 °C in a basic aqueous solution (pH 12), its half-life for protodeboronation is greater than one week, highlighting its robustness compared to its 2-pyridyl counterpart which decomposes rapidly under neutral conditions. wiley.comacs.orgnih.govresearchgate.net
A comprehensive kinetic model for the protodeboronation of various (hetero)arylboronic acids has been developed, identifying up to six distinct pathways, including a self-catalysis route that can become significant when the pH is close to the pKa of the boronic acid. nih.govacs.org
Influence of Metal Salts on Protodeboronation
Metal salts can have a significant and sometimes surprising effect on the rate of protodeboronation. wiley-vch.deljmu.ac.uk Early studies by Ainley and Challenger demonstrated that hot aqueous solutions of phenylboronic acid in the presence of certain metal salts like copper sulfate, cadmium bromide, or zinc chloride led to the formation of benzene, indicating protodeboronation. wiley-vch.de The proposed mechanism involves the formation of an arylmetal intermediate followed by its reaction with water. wiley-vch.de
The effect of metal salts is highly dependent on the structure of the boronic acid. For some heteroaromatic boronic acids, the coordination of a metal ion to a nearby heteroatom can either accelerate or decelerate the rate of protodeboronation. For example, with 2-pyridyl boronic acid, the addition of metal salts can block a stabilizing hydrogen bond, thereby slowing down protodeboronation. nih.gov Conversely, for other systems like 5-thiazolylboronic acid, the coordination of a metal salt such as ZnCl₂ can enhance the rate of protodeboronation. nih.govljmu.ac.uk
A study on copper-catalyzed protodeboronation showed that copper ions can significantly promote the reaction. lookchem.com The order of effectiveness for various metal ions in promoting aqueous deboronation has been established as Cu(II) > Pb(II) > Ag(I) > Cd(II) > Zn(II) > Co(II) > Mg(II) > Ni(II). wiley-vch.de
Reversible Covalent Interactions
A key characteristic of boronic acids, including pyridine-3-boronic acid, is their ability to form reversible covalent bonds with diol-containing substrates. cymitquimica.comcymitquimica.com This property is fundamental to their use in various applications, from chemical sensing to dynamic covalent chemistry.
Binding with Diol-Containing Substrates
Pyridine-3-boronic acid can react with molecules containing 1,2- or 1,3-diol functionalities to form cyclic boronate esters. aablocks.com This interaction is an equilibrium process, and the position of the equilibrium is influenced by factors such as pH, the structure of the diol, and the pKa of the boronic acid. aablocks.comnih.gov The formation of the boronate ester involves the displacement of two hydroxyl groups from the boronic acid and two hydroxyl groups from the diol to form a five- or six-membered ring. wiley-vch.de
The binding affinity of pyridine-3-boronic acid for various diols, including sugars, has been studied. rsc.org This reversible binding is the basis for the development of sensors for saccharides and other diol-containing biomolecules. The pyridine nitrogen in pyridine-3-boronic acid can also play a role in modulating the binding affinity and selectivity through potential intramolecular interactions or by influencing the Lewis acidity of the boron center.
Boronate Ester Formation and Hydrolysis
The formation of boronate esters from pyridine-3-boronic acid and a diol is a dynamic process. The reaction can proceed through the interaction of the neutral trigonal boronic acid with the diol or through the tetrahedral boronate anion. aablocks.com The equilibrium between the boronic acid and the boronate ester is pH-dependent. At physiological pH, the equilibrium often favors the uncharged trigonal form of the boronic acid. nih.gov
The resulting boronate ester itself exists in equilibrium between a neutral trigonal form and an anionic tetrahedral form. acs.org The stability of the boronate ester towards hydrolysis is a critical factor. Generally, boronate esters are susceptible to hydrolysis in aqueous media, reverting to the boronic acid and the diol. acs.orgresearchgate.net The rate of hydrolysis is influenced by the structure of the diol and the electronic properties of the boronic acid. The formation of six-membered ring esters from 1,3-diols can sometimes lead to faster protodeboronation compared to the parent boronic acid. nih.govacs.org The stability of boronate esters can be enhanced, for example, by using sterically hindered diols like pinacol to form pinacol boronate esters, which are more resistant to hydrolysis and protodeboronation. nih.gov
Pyridine Nitrogen Reactivity
The pyridine-3-boronic acid molecule possesses two primary reactive sites: the boronic acid group and the pyridine nitrogen atom. researchgate.net The nitrogen atom in the pyridine ring retains its characteristic Lewis basicity and nucleophilicity, enabling it to participate in a variety of chemical transformations, including N-alkylation, N-oxidation, and coordination with metal centers. researchgate.net However, studies have shown that the presence of the boronic acid group slightly diminishes the basicity of the pyridine nitrogen compared to the parent pyridine molecule. ljmu.ac.ukljmu.ac.uk For instance, the pKaH value for pyridine-3-boronic acid is 4.22, whereas that of pyridine is 4.38. ljmu.ac.ukljmu.ac.uk
N-Alkylation and N-Oxidation Reactions
The lone pair of electrons on the pyridine nitrogen atom allows for facile N-alkylation and N-oxidation reactions, leading to the formation of pyridinium (B92312) salts and pyridine N-oxides, respectively. These reactions expand the synthetic utility of pyridine-3-boronic acid, creating new building blocks for various applications. researchgate.netnih.gov
N-Alkylation: The nitrogen atom of pyridine-3-boronic acid can be readily alkylated to form N-alkyl-3-boronopyridinium salts. researchgate.net A particularly efficient method involves the microwave-assisted reaction of pyridine-3-boronic acid neopentylglycol ester with alkyl halides. researchgate.netresearcher.life This approach significantly shortens reaction times and minimizes the formation of thermal degradation byproducts. researchgate.net The resulting N-alkyl-3-boronopyridinium salts, such as N-alkyl-3-boronopyridinium triflates, have been synthesized and studied for their surfactant properties. researchgate.net These quaternized pyridine derivatives are reported to be more thermally stable than their 2-pyridyl counterparts but less stable than the 4-pyridyl isomers. acs.org The general stability order is N-alkyl-2-boronopyridinium salt << N-alkyl-3-boronopyridinium salt < N-alkyl-4-boronopyridinium salt. acs.org
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Pyridine-3-boronic acid neopentylglycol ester | Alkyl halide (e.g., Alkyl triflate) | Microwave irradiation, followed by hydrolysis | N-Alkyl-3-boronopyridinium salt | researchgate.netresearchgate.net |
N-Oxidation: The pyridine nitrogen can be oxidized to yield the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents like peroxides. researchgate.net For example, aqueous solutions of 1-alkyl-3-pyridine boronic salts have been studied in the presence of hydrogen peroxide. researchgate.net The resulting N-oxide moiety enhances the reactivity of the pyridine ring, particularly at the C2 and C4 positions, toward nucleophiles and can serve as a directing group in subsequent functionalization reactions. nih.gov The formation of compounds like 1-methyl-3-peroxo pyridine boronic triflate highlights a pathway involving initial N-alkylation followed by oxidation. researchgate.net
| Starting Material | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| 1-Alkyl-3-pyridine boronic salt | Hydrogen Peroxide | 1-Alkyl-3-peroxo pyridine boronic salt | Demonstrates the susceptibility of the nitrogen to oxidation. | researchgate.net |
| Pyridine derivatives | Peroxides (general) | Pyridine N-Oxide | Activates the pyridine ring for further functionalization. | nih.gov |
Coordination Chemistry with Metal Centers
The lone pair of electrons on the pyridine nitrogen atom makes pyridine-3-boronic acid an effective monodentate ligand in coordination chemistry. It can coordinate to a wide array of metal centers, acting as a versatile building block, or "tecton," for the construction of supramolecular assemblies and metal-organic frameworks. iucr.org The ability of the pyridyl group to coordinate with metal ions is a key feature in the design of functional metal complexes for catalysis and materials science. scbt.com
A notable example is the use of pyridine-3-boronic acid in the stepwise synthesis of complex heterotrimetallic coordination cages. In one study, an iron(II) clathrochelate was functionalized with pyridyl groups by capping it with 3-pyridylboronic acid. This resulting metalloligand, featuring terminal 3-pyridyl donor groups, was then reacted with a palladium(II) source, Pd(CH₃CN)₄₂, where the pyridine nitrogens coordinate to the palladium ions. This strategy led to the self-assembly of a large, spherical Pd(II)₂Fe(II)₈Au(I)₁₂ coordination cage.
| Component 1 | Component 2 | Component 3 | Resulting Structure | Role of Pyridine-3-boronic acid | Reference |
|---|---|---|---|---|---|
| Fe(II) clathrochelate complex | Au(I)₃(pyrazolate)₃ complex | [Pd(II)(pyridine)₄]²⁺ complex | Pd(II)₂Fe(II)₈Au(I)₁₂ cage | Acts as a pyridyl-functionalized capping group, with the nitrogen coordinating to the Pd(II) center. | ambeed.com |
The coordination ability is not limited to complex cage structures. Simpler coordination complexes have also been prepared and structurally characterized. For instance, salts of protonated pyridine-3-boronic acid have been combined with anionic metal dithiooxalate complexes, [M(S₂C₂O₂)₂]²⁻ where M can be Pd, Pt, Ni, or Cu, to form extensive hydrogen-bonded supramolecular networks. iucr.org These studies demonstrate the reliability of the pyridine nitrogen as a coordination site, making pyridine-3-boronic acid a valuable component in the field of crystal engineering and the development of functional materials. iucr.org
Catalytic Applications and Catalyst Development Utilizing Pyridine 3 Boronic Acid Scaffolds
Role as Ligands in Transition-Metal Catalysis
The pyridine (B92270) nucleus is a ubiquitous feature in ligands for organometallic compounds and asymmetric catalysis. nih.gov Pyridine-3-boronic acid and its derivatives contribute significantly to transition-metal catalysis, primarily in cross-coupling reactions where they serve a dual purpose. The boronic acid functional group is a key participant in the transmetalation step of reactions like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. chemimpex.comnih.gov
Simultaneously, the pyridine nitrogen can act as a ligand, coordinating to the transition metal center. This interaction can be a double-edged sword. In some catalytic cycles, the coordination of the pyridine nitrogen to the metal (e.g., palladium or rhodium) is a crucial aspect of the ligand's design, influencing the catalyst's stability and reactivity. mdpi.commdpi.com However, in other cases, particularly with bipyridine products, strong coordination to the metal center can lead to catalyst inhibition or deactivation. mdpi.com
Research into rhodium-catalyzed asymmetric reactions has demonstrated the utility of arylboronic acids with pyridine scaffolds. For instance, a Rh-catalyzed asymmetric reductive Heck reaction utilizes aryl, heteroaryl, or vinyl boronic acids to react with phenyl pyridine-1(2H)-carboxylate, yielding 3-substituted tetrahydropyridines with high enantioselectivity. acs.orgnih.gov In such systems, the electronic properties of the pyridine ring, influenced by substituents, can be tuned to optimize the catalytic outcome. researchgate.net Studies have shown that modifying the pyridine ring, such as by introducing a 2-chloro substituent, can make the pyridine partner less Lewis basic, preventing it from binding too strongly to the rhodium catalyst and thus avoiding inhibition of the reaction. researchgate.net This highlights the subtle but critical role of the pyridine scaffold's electronic nature in directing the course and efficiency of transition-metal-catalyzed transformations.
Pyridine-3-Boronic Acid Derived Catalysts in Organic Transformations
Beyond its role as a reagent or a simple ligand, pyridine-3-boronic acid serves as a foundational unit for the construction of more complex catalytic structures. These derived catalysts find application in both heterogeneous and homogeneous settings.
The immobilization of catalysts on solid supports is a key strategy for improving their stability, reusability, and ease of separation from the reaction mixture. Pyridine-3-boronic acid has been successfully incorporated into such heterogeneous systems. A notable example is the development of a polymer-supported pyridinium (B92312) boronic acid catalyst for dehydrative amidation reactions. rsc.org
In this system, a 1,3-propanediol (B51772) cyclic ester of pyridine-3-boronic acid is reacted with Merrifield's resin, a type of polystyrene support, to create a solid-phase catalyst. rsc.org This polystyrene-based pyridinium catalyst has demonstrated comparable activity to homogeneous pyridine-3-boronic acid in promoting the formation of amides from carboxylic acids and amines. rsc.org Crucially, the supported catalyst can be recovered after the reaction and reused multiple times, representing a significant advancement in the practical application of boronic acid catalysis. rsc.org This work presented the first successful use of a solid-phase supported aromatic boronic acid as a catalyst. rsc.org
Table 1: Example of a Pyridine-3-Boronic Acid Derived Supported Catalyst
| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Polystyrene-based pyridinium catalyst from pyridine-3-boronic acid cyclic ester and Merrifield's resin | Dehydrative Amidation | Benzoic acid and benzylamine | Catalyst exhibits activity comparable to its homogeneous counterpart and can be recovered and reused. | rsc.org |
Arylboronic acids have emerged as effective organocatalysts for various transformations, most notably for the direct amidation of carboxylic acids. In this context, pyridine-3-boronic acid itself can function as a catalyst, obviating the need for a transition metal. rsc.org It facilitates the dehydrative condensation of carboxylic acids and amines to form amide bonds, which are fundamental linkages in pharmaceuticals and functional materials. rsc.org
The mechanism of this organocatalytic process is believed to involve the activation of the carboxylic acid through the formation of an acyl boronate intermediate. While effective, studies have noted that pyridine-3-boronic acid is less stable to heat compared to its isomer, 4-pyridineboronic acid. rsc.org The development of boronic acid organocatalysis, including systems based on the pyridine-3-boronic acid scaffold, offers a milder and often more sustainable alternative to traditional metal-catalyzed methods.
Supported Catalysts (e.g., Boronate Microparticle-Supported Nanopalladium Catalysts)
Applications in Oxidation Reactions
The utility of the pyridine-3-boronic acid scaffold extends to oxidation reactions, where its derivatives have been shown to activate oxidizing agents. Research has demonstrated that 1-alkyl-3-pyridine boronic acid salts can activate hydrogen peroxide for the oxidation of organic sulfides. researchgate.net
Specifically, the rate of oxidation of diethyl sulfide (B99878) was studied using 1-methyl-3-peroxo pyridine boronic triflate, a species formed in situ from the corresponding boronic acid salt and hydrogen peroxide. researchgate.net This system provides a basis for creating environmentally friendly methods for oxidizing organic compounds under mild conditions. The ability of the boronic acid group, when incorporated into this specific pyridinium structure, to form a reactive peroxo species highlights another facet of its catalytic potential. researchgate.net
Table 2: Pyridine-3-Boronic Acid Derivative in Oxidation
| System Component | Role | Target Reaction | Key Feature | Reference |
|---|---|---|---|---|
| 1-Alkyl-3-pyridine boronic acid salt | Precursor to active species | Oxidation of organic sulfides | Activates hydrogen peroxide | researchgate.net |
| Hydrogen Peroxide | Oxidizing Agent | Oxidation of diethyl sulfide | Activated by the boronic acid derivative | researchgate.net |
| 1-Methyl-3-peroxo pyridine boronic triflate | Active Oxidizing Species | Oxidation of diethyl sulfide | Forms in situ to perform oxidation | researchgate.net |
Pyridine 3 Boronic Acid in Advanced Medicinal Chemistry Research
Therapeutic Applications and Biological Activity
Pyridine-3-boronic acid has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of therapeutic applications and biological activities. Its unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have made it a valuable component in the design of various therapeutic agents.
Development of Antimicrobial Agents
The rise of antimicrobial resistance has necessitated the development of novel therapeutic strategies. Pyridine-3-boronic acid derivatives have shown considerable promise in this area, both as direct-acting antimicrobial agents and as compounds that can overcome existing resistance mechanisms.
A significant mechanism of bacterial resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. nih.gov The NorA efflux pump of Staphylococcus aureus is a well-studied example, responsible for resistance to a broad range of substrates, including fluoroquinolones. nih.govresearchgate.net Inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. nih.govresearchgate.net
Research has identified pyridine-3-boronic acid derivatives as potent inhibitors of the NorA efflux pump. researchgate.netmdpi.com Starting from the initial identification of 6-benzyloxypyridine-3-boronic acid as a potential inhibitor, further studies led to the synthesis of a series of 6-(aryl)alkoxypyridine-3-boronic acids. nih.govresearchgate.net Among these, 6-(3-Phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to be particularly effective. nih.govresearchgate.net These compounds were shown to potentiate the activity of ciprofloxacin (B1669076) against a NorA-overexpressing strain of S. aureus (SA1199B) by a four-fold increase. nih.govresearchgate.netmdpi.com Their mechanism of action as NorA inhibitors was further supported by their ability to promote the accumulation of ethidium (B1194527) bromide, a known NorA substrate, within the bacterial cells. researchgate.netmdpi.com
| Compound | Target | Organism | Key Finding | Reference |
|---|---|---|---|---|
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | NorA Efflux Pump | Staphylococcus aureus (SA1199B) | Potentiates ciprofloxacin activity by 4-fold. | nih.govresearchgate.net |
| 6-(4-phenylbutoxy)pyridine-3-boronic acid | NorA Efflux Pump | Staphylococcus aureus (SA1199B) | Potentiates ciprofloxacin activity by 4-fold. | nih.govresearchgate.net |
| 6-benzyloxypyridine-3-boronic acid | NorA Efflux Pump | Staphylococcus aureus (SA1199B) | Initial lead compound, potentiated ciprofloxacin activity. | frontiersin.org |
Beyond efflux pump inhibition, pyridine-3-boronic acid derivatives have been investigated for their intrinsic antibacterial and antifungal properties. The boronic acid functional group can interact with essential enzymes in microorganisms, disrupting critical cellular processes. researchgate.net For instance, some boronic acid derivatives act as β-lactamase inhibitors. The boron atom mimics the carbonyl group in the β-lactam ring, forming a stable adduct with the serine residue in the active site of the enzyme, thereby inhibiting the degradation of β-lactam antibiotics. mdpi.com
In the realm of antifungal agents, derivatives of pyridine-3-boronic acid have been synthesized and evaluated. For example, a series of 2-methoxy-3-phenyl-6-(5-phenyl- nih.govoxadiazol-2-yl)pyridine derivatives, synthesized using a Suzuki coupling reaction with various boronic acids, were tested for their efficacy against fungal strains. asianpubs.org Certain compounds from this series demonstrated potential as antifungal agents. asianpubs.org
Efflux Pump Inhibitors (e.g., NorA Efflux Pump of Staphylococcus aureus)
Anti-inflammatory Compound Design
Pyridine-3-boronic acid derivatives have also been explored for their anti-inflammatory potential. The mechanism often involves the inhibition of enzymes crucial to inflammatory pathways, such as serine proteases. The ability of the boronic acid to form reversible covalent bonds allows for the modulation of enzyme activity. Research has shown that certain indol-3-yl pyridine (B92270) derivatives, which can be synthesized using 3-indolylboronic acids, exhibit significant anti-inflammatory activity. researchgate.net Additionally, some boronic acid compounds have been found to modulate the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). mdpi.com
Anticancer Agent Development (e.g., Proteasome Inhibitors)
One of the most significant applications of boronic acids in medicinal chemistry is in the development of anticancer agents, particularly as proteasome inhibitors. nih.gov The proteasome is a protein complex that degrades unnecessary or damaged proteins, and its inhibition can lead to the accumulation of these proteins, triggering apoptosis in cancer cells. nih.gov
The boronic acid moiety is crucial for this activity, as it forms a stable complex with the N-terminal threonine hydroxyl group in the active site of the proteasome. nih.gov While Bortezomib, a dipeptidyl boronic acid, is a well-known proteasome inhibitor used in cancer therapy, research has expanded to include other boronic acid derivatives, including those based on a pyridine scaffold. nih.govsemanticscholar.org For example, dipeptide boronic acid compounds have been synthesized that show potent proteasome inhibitory activity, in some cases exceeding that of bortezomib, and induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov
Furthermore, pyridine-3-boronic acid has been utilized to improve the properties of other anticancer agents. For instance, it was used to enhance the solubility of the antimitotic agent combretastatin (B1194345) A-4 without compromising its activity. mdpi.comnih.gov
| Compound Class | Mechanism of Action | Cancer Target | Key Finding | Reference |
|---|---|---|---|---|
| Dipeptide boronic acids | Proteasome Inhibition | Multiple Myeloma (e.g., U266 cells) | Inhibit cancer cell growth and stop cell cycle progression at G2/M phase. | nih.gov |
| Pyridine-3-boronic acid derivative of Combretastatin A-4 | Tubulin binding | General cancer cells | Improved solubility while maintaining antimitotic activity. | mdpi.comnih.gov |
| Boronic acid-containing pyrazolo[4,3-f]quinolines | Dual CLK/ROCK Inhibition | Renal cancer and leukemia cells | Potent inhibition of cell growth and induction of DNA damage. | mdpi.com |
Modulation of Cellular Pathways and Enzyme Inhibition
The ability of the boronic acid group to interact with diols and active site residues of enzymes makes pyridine-3-boronic acid derivatives versatile modulators of various cellular pathways. This property is central to their therapeutic potential.
These compounds can act as inhibitors for a range of enzymes, including serine proteases, kinases, and tRNA synthetases. semanticscholar.org For instance, boronic acid-containing compounds have been developed as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK), which are involved in cell growth and migration, respectively. mdpi.com The inhibition of these kinases presents a potential strategy for cancer therapy. mdpi.com
The reversible nature of the covalent bond formed by the boronic acid is advantageous in a therapeutic context, allowing for dynamic regulation of enzyme activity. This has led to the use of pyridine-3-boronic acid as a scaffold for designing specific inhibitors against various biological targets, contributing to the development of novel therapeutic agents for a range of diseases.
Structure-Activity Relationship (SAR) Studies of Pyridine-3-Boronic Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Pyridine-3-boronic acid and its derivatives are frequently used to generate libraries of compounds for SAR analysis, helping to identify key structural features required for therapeutic efficacy.
One significant area of research has been the development of inhibitors for the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. researchgate.netnih.gov SAR studies on a series of 6-substituted pyridine-3-boronic acid derivatives revealed critical insights for inhibitory activity. nih.gov Key findings from these studies indicated that:
The boronic acid moiety is essential for activity; its replacement with carbonyl or hydroxymethyl groups resulted in inactive compounds. mdpi.comnih.gov
Esterification of the boronic acid group leads to a decrease in activity. mdpi.comnih.gov
An aryl group at the C-6 position of the pyridine ring is important for retaining inhibitory activity. mdpi.comnih.gov
Specifically, compounds like 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid were found to be effective in potentiating the activity of ciprofloxacin against resistant S. aureus strains. researchgate.netnih.gov These derivatives were shown to promote the accumulation of ethidium bromide, a known substrate of the NorA pump, confirming their mode of action as efflux pump inhibitors. researchgate.net
| Compound | Substituent at 6-position | Activity Highlight | Reference |
|---|---|---|---|
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | -O(CH₂)₃Ph | Enhances ciprofloxacin action 4-fold at 16 µM | researchgate.net |
| 6-(4-Phenylbutoxy)pyridine-3-boronic acid | -O(CH₂)₄Ph | Enhances ciprofloxacin action 4-fold at 15 µM | researchgate.net |
| 6-(Benzyloxy)pyridin-3-ylboronic acid | -OCH₂Ph | Serves as a reference compound for activity comparison | researchgate.net |
In another example, SAR studies were conducted on analogues of the anti-tubercular drug bedaquiline (B32110), where the quinoline (B57606) A-ring was replaced with a pyridine ring. nih.gov The synthesis of these new analogues utilized 2-methoxypyridine-3-boronic acid in a Suzuki–Miyaura cross-coupling reaction. nih.gov The subsequent evaluation of a series of C5-aryl substituted pyridine analogues demonstrated that mono-substituted aryl rings were generally favored over di-substituted ones. The 4-fluorophenyl derivative emerged as the most active compound, with anti-tubercular activity only one-fold less than bedaquiline itself. nih.gov
| Compound ID | C5-Aryl Substituent | Anti-tubercular Activity (MIC) | Reference |
|---|---|---|---|
| Bedaquiline (Control) | N/A (Quinoline core) | ~0.06 µM | nih.gov |
| Analogue 17 | 4-Fluorophenyl | ~0.12 µM (one-fold less active than Bedaquiline) | nih.gov |
| Various Analogues | Other mono- and di-substituted aryl rings | Generally less active than the 4-fluorophenyl derivative | nih.gov |
Bioconjugation Strategies
Bioconjugation involves the linking of molecules to biomolecules, such as proteins or antibodies, to create novel constructs for specific applications. Pyridine-3-boronic acid is a valuable reagent in this field, enabling the development of advanced drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature exploited in drug delivery. nih.gov This interaction allows for the design of "smart" delivery systems that can release a therapeutic payload in response to specific physiological conditions, such as the pH of the tumor microenvironment. rsc.orgulisboa.pt
A notable example involves the encapsulation of a COSAN-pyridinium-3-boronic acid conjugate, a model drug, into polymeric micelles. rsc.org In this system, the high boron content of the COSAN cluster, relevant for Boron Neutron Capture Therapy (BNCT), is combined with the pH-responsive diol-binding capability of the boronic acid. rsc.org This design aims to prevent significant uptake in healthy tissues while enabling triggered release of the drug within the target microenvironment. rsc.org The interaction between the diol-containing polymer and the boronic acid conjugate was confirmed by nuclear magnetic resonance (NMR) studies, highlighting the feasibility of this strategy for creating advanced drug delivery systems. rsc.org
Pyridine-3-boronic acid derivatives are also instrumental in creating tools for medical diagnostics and imaging. chemimpex.comchemimpex.com Boronic acid-modified nanomaterials can be designed to interact with specific biomarkers, enabling their detection and visualization. acs.org
For instance, boron-doped carbon quantum dots (BCQDs) synthesized using 3-pyridine boronic acid have been shown to be effective for the determination of sialic acid. acs.org Sialic acid is often overexpressed on the surface of cancer cells, making it a valuable biomarker. The interaction between the boronic acid-functionalized quantum dots and sialic acid on cancer cells allows for cancer imaging and diagnosis. acs.org Furthermore, boronic acid-based radiotheranostics are being developed for cancer imaging and therapy. A potent and selective inhibitor of Fibroblast Activation Protein (FAP), a protein overexpressed in many tumors, is based on a N-(pyridine-4-carbonyl)-d-Ala-boroPro scaffold. snmjournals.org This demonstrates the potential of pyridine-boronic acid derivatives in creating agents that can both diagnose and treat cancer. snmjournals.org
Functionalization for Drug Delivery Systems
Design of Fluorescent Probes for Biomolecule Detection
The unique electronic properties of pyridine-3-boronic acid make it a valuable component in the design of fluorescent probes for detecting specific biomolecules. chemimpex.com These probes often work by binding to a target molecule, which induces a change in their fluorescence properties, such as intensity or wavelength, allowing for quantitative detection. mdpi.com
The ability of boronic acids to bind with saccharides has been leveraged to create fluorescent sensors for glucose. nih.govnih.gov In one study, various boronic acid derivatives were evaluated as the recognition element in a fluorescent glucose sensor. nih.gov Among the tested compounds, 2-ethoxypyridine-3-boronic acid produced a significant fluorescence change upon glucose binding. nih.gov However, it exhibited poor reversibility, which was attributed to the potential leaching of the hydrophilic molecule from the sensor matrix. nih.gov This research underscores both the potential and the challenges in designing stable and effective sensors using pyridine-boronic acid derivatives.
| Boronic Acid Derivative | Fluorescence Change (%) | Reversibility | Reference |
|---|---|---|---|
| 2-Ethoxy-pyridine-3-boronic acid | 30.7 ± 0.6 | Poor (did not recover to baseline) | nih.gov |
| Octylboronic acid | Lower than 2-ethoxy-pyridine-3-boronic acid | Fully reversible | nih.gov |
In other sensor designs, pyridine boronic acid can act as a fluorescence quencher. nih.gov An ensemble was constructed using a fluorescent pyrene-based polyelectrolyte and pyridine boronic acid. In the absence of a target, the boronic acid quenches the fluorescence. Upon the addition of anions like fluoride (B91410) or cyanide, which bind to the boron center, the quenching is disrupted, and fluorescence is restored, enabling detection. nih.gov The development of novel fluorescent sensors for boronic acid-containing compounds themselves, using chelating ligands like 2-(pyridine-2-yl)phenol, further highlights the unique photophysical interactions within pyridine-boron complexes, which can be exploited for creating sensitive and selective detection methods. mdpi.com
Materials Science Innovations Based on Pyridine 3 Boronic Acid
Synthesis of Boron-Containing Advanced Materials
Pyridine-3-boronic acid and its derivatives are instrumental in the synthesis of various boron-containing advanced materials. One key application is in the creation of boron-doped graphene. mdpi.comgoogle.com In these processes, pyridine-3-boronic acid can serve as a boron source, which, upon thermal treatment or hydrothermal synthesis with a carbon precursor like graphene oxide, incorporates boron atoms into the graphene's carbon lattice. mdpi.commdpi.com This doping alters the electronic properties of graphene, enhancing its conductivity and making it suitable for applications in energy storage devices like supercapacitors and zinc-ion hybrid capacitors. mdpi.commdpi.com
The synthesis typically involves methods such as chemical vapor deposition (CVD), where precursors are co-deposited, or through solution-based approaches like hydrothermal synthesis. mdpi.comgoogle.com The resulting boron-doped materials exhibit unique bonding configurations, including in-plane BC3 type bonding, boronic acid (CBO2), and borinic ester (C2BO) moieties, which contribute to their enhanced electrochemical performance. mdpi.com
Engineering of Functional Polymers and Electronic Materials
The unique reactivity of pyridine-3-boronic acid makes it a valuable monomer in the engineering of functional polymers and electronic materials. It is particularly significant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. atomfair.comsigmaaldrich.com This reaction allows for the incorporation of the pyridine-boronic acid moiety into polymer chains, leading to the creation of materials with specific electronic and optical properties. atomfair.comsigmaaldrich.com
For instance, polymers containing pyridine (B92270) units, synthesized using pyridine-3-boronic acid, are being explored for applications in organic light-emitting diodes (OLEDs). nih.govbohrium.com The pyridine group can influence the charge transport properties and triplet energy levels of the host material in OLEDs, leading to improved device efficiency and performance. nih.gov Researchers have synthesized novel electron-transporting host materials based on tetraphenylsilane (B94826) with pyridine moieties, which exhibit wide band gaps and high triplet energies suitable for blue phosphorescent OLEDs. nih.gov
Furthermore, pyridine-3-boronic acid is used to create sensors. For example, a water-soluble fluorescent sensor based on carbazole (B46965) pyridinium (B92312) boronic acid has been synthesized for the selective detection of glucose. nih.gov The interaction between the boronic acid group and diols in glucose leads to a measurable change in fluorescence, demonstrating the potential for creating sophisticated sensing devices. nih.govnih.gov
Development of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for various applications. researchgate.netsapub.orgresearchgate.net Pyridine-3-boronic acid is a key building block in the synthesis of certain COFs, where the boronic acid group can undergo self-condensation or react with other organic linkers to form stable, porous networks. chemrxiv.orgmdpi.com
The synthesis of COFs from pyridine-3-boronic acid often involves solvothermal methods, where the reactants are heated in a solvent to promote the formation of the crystalline framework. nih.gov The resulting COFs can exhibit various topologies, such as 2D layered structures or 3D interconnected networks. sapub.orgresearchgate.net The presence of the pyridine nitrogen atom within the COF structure can impart basicity and provide specific binding sites for guest molecules. encyclopedia.pub
COFs for Gas Storage Applications
The high porosity and large surface area of COFs derived from pyridine-3-boronic acid make them excellent candidates for gas storage applications. sapub.orgmdpi.com The tunable pore sizes and chemical functionalities of these materials allow for the selective adsorption and storage of gases like hydrogen, methane, and carbon dioxide. sapub.orgacs.org
Research has shown that the gas uptake capacity of COFs is directly related to their surface area and pore volume. sapub.orgacs.org For example, COFs with boroxine (B1236090) linkages have demonstrated significant CO2 uptake. mdpi.com The introduction of pyridine moieties into the COF structure can enhance the affinity for certain gases. For instance, pyridine-bridged porphyrin COFs have shown high hydrogen storage capacities. cnislab.com The nitrogen atoms in the pyridine rings can act as Lewis basic sites, interacting favorably with gas molecules. sapub.org
Table 1: Gas Storage Capacities of Selected COFs
| COF Name | Linkage Type | BET Surface Area (m²/g) | Gas Stored | Storage Capacity | Reference |
| COF-102 | Boroxine | 3620 | CO₂ | 1180 mg g⁻¹ at 55 bar and 298 K | mdpi.com |
| COF-10 | Boronic Ester | 2080 | NH₃ | 255 mg g⁻¹ | mdpi.com |
| Pyridine-bridged H₂P-COF | Porphyrin | Not specified | H₂ | 5.1 wt% at 298 K and 100 bar | cnislab.com |
| Meso-COF-3 | Imine | 986 | Iodine | up to 4000 mg g⁻¹ at 75 °C | mdpi.com |
COFs in Optoelectronics
The ordered π-conjugated structures of COFs synthesized using pyridine-3-boronic acid make them suitable for applications in optoelectronics. sapub.orgresearchgate.net The ability to precisely control the arrangement of organic building blocks allows for the tuning of the electronic and photophysical properties of the resulting materials. acs.org
COFs can be designed to have specific bandgaps and charge transport pathways, making them useful in devices like solar cells and photodetectors. chemrxiv.org The incorporation of pyridine units can influence the donor-acceptor properties within the COF framework, which is crucial for efficient charge separation and transport. encyclopedia.pub While boronic ester-linked COFs can be sensitive to moisture, more stable linkages like imine bonds are being explored to create robust COFs for optoelectronic applications. encyclopedia.pubrsc.org The development of single-crystalline colloidal COFs has enabled more detailed studies of their optoelectronic behaviors, revealing enhanced emission properties that could be harnessed in future devices. chemrxiv.org
Supramolecular Chemistry and Self Assembly of Pyridine 3 Boronic Acid Systems
Hydrogen Bonding Networks
Pyridine-3-boronic acid is a versatile building block in supramolecular chemistry, largely due to its capacity to form extensive hydrogen-bonding networks. The presence of both a hydrogen bond donor (the boronic acid group) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen) within the same molecule allows for a variety of intermolecular interactions.
Formation of Zwitterionic Supramolecular Structures
A notable characteristic of pyridine-3-boronic acid in the presence of acidic compounds is its ability to form zwitterionic supramolecular structures. This occurs through proton transfer from a sufficiently acidic molecule to the pyridine nitrogen atom. The resulting pyridinium (B92312) cation and the deprotonated acid form a charge-assisted hydrogen-bonded complex.
Intermolecular Interactions with Polycarboxylic Acids and Other Reagents
Pyridine-3-boronic acid readily co-crystallizes with various polycarboxylic acids, such as trimesic acid and pyromellitic acid, to form intricate two- and three-dimensional assemblies. researchgate.netrsc.org The structural analysis of these complexes reveals the presence of several key charge-assisted synthons, which are reliable patterns of intermolecular interactions. These include:
–B(OH)₂···⁻OOCR
RCOOH···⁻OOCR
PyN⁺–H···⁻OOCR researchgate.netrsc.org
These primary hydrogen bonding interactions are further supported by additional hydrogen bonds and π–π stacking interactions, which contribute to the stability and dimensionality of the supramolecular networks. researchgate.netrsc.org In some crystal structures, B∙∙∙π interactions have also been observed. researchgate.net
The interaction of pyridine-3-boronic acid with chlorometallates has also been explored, leading to the formation of one-, two-, and three-dimensional hydrogen-bonded networks. acs.orgcapes.gov.br In these structures, synthons such as N-H···Cl₂M and B(OH)₂···Cl₂M play a crucial role in directing the assembly of the crystal lattice. acs.orgcapes.gov.br
| Reagent | Resulting Complex/Structure | Key Interactions | Reference |
| Squaric Acid | Supramolecular zwitterions [SQ(BAH)₂]·xH₂O | Charge-assisted N⁺-H···O⁻ and O-H···O hydrogen bonds | rsc.orgrsc.org |
| Trimesic Acid | [(3-PBAH⁺)(H₂TMA⁻)] | Charge-assisted –B(OH)₂···⁻OOCR, RCOOH···⁻OOCR, PyN⁺–H···⁻OOCR | researchgate.netrsc.org |
| Pyromellitic Acid | [(3-PBAH⁺)₂(H₂PMA²⁻)] | Charge-assisted –B(OH)₂···⁻OOCR, RCOOH···⁻OOCR, PyN⁺–H···⁻OOCR | researchgate.netrsc.org |
| Chlorometallates (e.g., [CdCl₄]²⁻, [CuCl₃(OH₂)]⁻) | 1D, 2D, and 3D hydrogen-bonded networks | N-H···Cl₂M, B(OH)₂···Cl₂M | acs.orgcapes.gov.br |
Self-Assembled Molecular Systems
The amphiphilic nature of certain derivatives of pyridine-3-boronic acid drives their self-assembly in aqueous solutions to form organized molecular systems.
Formation of Vesicular Structures and Micelles
N-alkylation of pyridine-3-boronic acid can produce amphiphilic molecules that spontaneously form vesicles in aqueous solutions. researchgate.net The structure of these surfactants, particularly the length of the alkyl chain, influences the properties of the resulting vesicles. For example, 1-alkyl-3-pyridine boronic acid salts have been shown to form vesicles with diameters ranging from 30 to 200 nm. researchgate.net
The pH of the solution can also significantly impact the morphology of the self-assembled structures. For instance, pyridyl boronic acid-based anionic surfactants have been observed to form vesicles at a pH of 9. acs.orgresearchgate.net However, at a higher pH of 13, these vesicles can fuse to form sponge-like micelles or transform into other complex micellar structures. acs.orgresearchgate.net
Organized Molecular Systems for Specific Functionalities
The self-assembled systems derived from pyridine-3-boronic acid can be designed for specific functions, such as molecular sensing. The boronic acid moiety is known for its ability to reversibly bind with diols, a property that has been exploited in the development of sensors for biologically important polyols like glucose and fructose (B13574). researchgate.net
Vesicular systems incorporating pyridine-3-boronic acid have been used in conjunction with fluorescent dyes, such as Alizarin Red S, to create sensor systems. researchgate.net The binding of a polyol to the boronic acid group within the vesicle can induce a change in the fluorescence of the dye, allowing for detection. researchgate.net Furthermore, triblock terpolymers containing a poly(4-vinyl pyridine) block, when functionalized with a phenylboronic acid derivative, can self-assemble into micelles that act as stimuli-responsive systems for drug delivery. nih.gov
Boron-Nitrogen Coordination in Supramolecular Architectures
A key feature in the supramolecular chemistry of pyridine-3-boronic acid and its derivatives is the formation of dative bonds between the pyridine nitrogen and the boron atom (N→B). acs.orgresearchgate.net This coordination plays a significant role in the assembly of various supramolecular architectures, including macrocycles and coordination polymers. acs.org
The reaction of 3-pyridineboronic acid with alcohols can lead to the formation of boronic esters, which act as self-complementary tectons. These tectons can then assemble through N→B bond formation to create complex structures. For example, the reaction with ethanol (B145695) can produce a tetranuclear macrocycle, while reactions with diols can result in one-dimensional coordination polymers. acs.org
The formation of the N→B bond leads to a change in the geometry of the boron atom from trigonal planar (sp²) to tetrahedral (sp³). researchgate.netwiley.com This coordination can be influenced by the solvent and the nature of the alcohol used in the formation of the boronic ester. researchgate.net While these N→B coordination bonds are often stable in the solid state, they can sometimes be broken in solution. researchgate.net The dehydration of 3-pyridineboronic acid can also lead to the formation of a boroxine (B1236090) pentamer linked by N→B bonds, creating a large pentadecanuclear boron cage. clockss.org
| Compound/System | Supramolecular Architecture | Key Feature | Reference |
| (3-py)B(OEt)₂ | Tetranuclear Macrocycle | N→B Coordination | acs.org |
| (3-py)B(OCH₂CH₂O) | 1D Coordination Polymer | N→B Coordination | acs.org |
| 3-Pyridineboronic Acid (dehydrated) | Boroxine-Pentamer Cage | N→B Coordination | clockss.org |
Pyridine-3-Boronic Acid in Chemical Sensing
Pyridine-3-boronic acid has emerged as a significant building block in supramolecular chemistry, particularly for the development of advanced chemical sensors. Its structure, which combines a Lewis acidic boronic acid group with a Lewis basic pyridine ring, allows for the construction of sophisticated sensor systems through self-assembly and targeted molecular recognition. These sensors are capable of detecting a variety of analytes, most notably carbohydrates and polyols, through mechanisms that translate binding events into observable optical signals.
The primary mechanism for carbohydrate and polyol sensing by pyridine-3-boronic acid and its derivatives is the reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2- or 1,3-diol functionalities. mdpi.comacs.org This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. mdpi.com The reaction is highly dependent on pH; in aqueous solutions, an equilibrium exists between the neutral, trigonal planar boronic acid (sp² hybridized) and the anionic, tetrahedral boronate (sp³ hybridized). The anionic boronate form is significantly more reactive towards diols. acs.org
The binding of a diol to the boronic acid group alters the electronic properties of the sensor molecule, which is the fundamental principle of signal transduction. acs.org In many fluorescent sensors derived from pyridine-3-boronic acid, a key mechanism is Photoinduced Electron Transfer (PET). acs.orgnih.gov In a typical PET sensor, the fluorophore is held in a quenched or "off" state due to electron transfer from a nearby donor, such as the nitrogen atom of the pyridine ring. nih.gov Upon binding a carbohydrate, the hybridization of the boron atom changes from sp² to sp³, which increases its Lewis acidity. This change can strengthen the intramolecular B–N dative bond, which in turn reduces the ability of the nitrogen lone pair to quench the fluorophore, leading to an increase in fluorescence intensity—an "on" state. nih.govacs.org
Another advanced mechanism is Aggregation-Induced Emission (AIE), where the sensor molecule is non-emissive when dissolved but becomes highly fluorescent upon aggregation. nih.govacs.org The binding of an analyte like glucose can induce the formation of new aggregates, leading to a strong and often selective emission signal. nih.gov
The dual functionality of pyridine-3-boronic acid has enabled the creation of diverse and highly specific fluorescent and colorimetric sensors. These systems leverage supramolecular principles to achieve enhanced sensitivity and selectivity.
Fluorescent Sensor Systems
Fluorescent sensors based on pyridine-3-boronic acid derivatives are particularly prevalent due to their high sensitivity. nih.gov
A notable example is a water-soluble fluorescent sensor, carbazole (B46965) pyridinium boronic acid (CPBA), synthesized from pyridine-3-ylboronic acid. nih.govresearchgate.net This sensor demonstrates a selective ratiometric fluorescent response for glucose through an Aggregation-Induced Emission (AIE) mechanism. nih.govresearchgate.net In the absence of glucose, the sensor exists in a state with low fluorescence. The addition of glucose induces the formation of new aggregates, causing a dramatic increase in excimer emission. nih.gov This system exhibits remarkable selectivity for glucose over other monosaccharides like fructose. nih.govrsc.org
Table 1: Performance of Carbazole Pyridinium Boronic Acid (CPBA) Sensor for Monosaccharides Data sourced from fluorescence titration studies. researchgate.netrsc.org
| Analyte | Fluorescence Intensity Change (Fold Increase) | Binding Constant (K) [M⁻¹] |
| D-Glucose | > 2100 | 2.3 x 10⁶ |
| D-Fructose | ~ 2 | 2.7 x 10⁴ |
Luminescent metal complexes incorporating pyridine-boronic acid motifs have also been developed. Iridium(III) complexes containing a pyridyl-1,2,4-triazole ligand functionalized with a boronic acid group act as phosphorescent sensors for carbohydrates. rsc.orgrsc.org The binding of sugars like glucose and fructose to the boronic acid site modulates the luminescent properties of the iridium complex, allowing for detection. rsc.orgrsc.orgnih.govnih.gov
Furthermore, self-assembly strategies have been employed to create multi-component sensors. For instance, a zinc(II) porphyrin bearing a boronic acid can be combined with 3-pyridylboronic acid as an axial ligand. rsc.orgrhhz.net This self-organized diboronic acid system can cooperatively bind saccharides, leading to distinct spectroscopic changes that can be used for sensing. rsc.orgrhhz.net
Colorimetric Sensor Systems
Colorimetric sensors provide a visual detection method, which is advantageous for low-cost and portable sensing applications. Systems based on pyridine-3-boronic acid often utilize dye displacement assays or chromophores that change color upon analyte binding.
One established strategy involves the use of boronic acid-functionalized azo dyes. rsc.orgnih.gov These molecules can exhibit a distinct color change upon binding to saccharides. The signaling mechanism often involves the cleavage of an intramolecular B–N dative bond that exists between the boronic acid and an azo nitrogen atom. nih.gov This bond perturbs the electronic structure of the azo dye, and its cleavage upon ester formation with a diol restores the dye to its original state, resulting in a visible color change. nih.gov
Another approach is the indicator displacement assay. In one such system, a colored indicator dye, Alizarin Red S, is bound to a boronic acid-functionalized hydrogel. The addition of a competitive analyte, such as fructose or glucose, displaces the dye from the hydrogel, causing a color change in the solution. nih.gov A similar principle has been used in solution-based assays where a complex between a boronic acid (like 3-nitrophenylboronic acid) and a pyridine-containing azo dye is disrupted by the addition of saccharides, leading to a visual color change. illinois.educapes.gov.br
Boronic acid-functionalized nanoparticles also serve as platforms for colorimetric sensing. The aggregation of these nanoparticles can be controlled by the presence of sugars, which act as cross-linking agents. This aggregation alters the surface plasmon resonance (SPR) of the nanoparticles, leading to a detectable color change. rsc.org
Computational and Theoretical Investigations of Pyridine 3 Boronic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for studying the properties of molecules like Pyridine-3-boronic acid. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of analyses. researchgate.net
Computational studies have explored the possible conformations of Pyridine-3-boronic acid to determine its most stable three-dimensional structure. dergipark.org.tr The molecule, consisting of 15 atoms, has 39 normal vibrational modes. dergipark.org.tr Investigations into its conformations focus on the orientation of the hydroxyl groups of the boronic acid moiety relative to the pyridine (B92270) ring. dergipark.org.tr
There are four primary conformers: cis-cis (cc), cis-trans (ct), trans-cis (tc), and trans-trans (tt), referring to the orientation of the O-H bonds with respect to the B-C bond. dergipark.org.tr DFT calculations using the B3LYP method with various basis sets (6-31G(d), 6-31G(d,p), 6-311G(d), 6-311G(d,p), and 6-311++G(d,p)) have consistently shown that the cis-trans (ct) conformation is the most stable. researchgate.netdergipark.org.tr In this conformation, the boronic acid group and the pyridine ring are coplanar, which represents the lowest energy state. dergipark.org.tr The optimized geometric parameters, such as bond lengths and angles, have been calculated and show good agreement with experimental data where available. informaticsjournals.co.in
Table 1: Calculated Relative Energies of Pyridine-3-boronic Acid Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31G(d) |
| ct (cis-trans) | 0.00 |
| tt (trans-trans) | 0.45 |
| tc (trans-cis) | 5.30 |
| cc (cis-cis) | 5.80 |
Data sourced from theoretical calculations identifying the most stable conformers. dergipark.org.tr
The electronic properties of Pyridine-3-boronic acid have been thoroughly investigated using DFT. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity. For Pyridine-3-boronic acid derivatives, these calculations help in describing potential reaction pathways. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) maps are also calculated to identify the electron-rich and electron-deficient regions of the molecule. africanjournalofbiomedicalresearch.comvulcanchem.com These maps are crucial for predicting sites for electrophilic and nucleophilic attacks and understanding intermolecular interactions. mdpi.com For similar boronic acid compounds, DFT calculations predict a partial positive charge on the boron atom, which enhances its electrophilicity, a key factor in reactions like the Suzuki-Miyaura coupling. researchgate.net
Table 2: Calculated Electronic Properties of Pyridine-3-boronic Acid (Illustrative)
| Property | Calculated Value (eV) | Method/Basis Set |
| HOMO Energy | -7.02 | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.58 | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 5.44 | B3LYP/6-311++G(d,p) |
Note: These are representative values. Actual values can vary slightly depending on the specific computational method and basis set used in different studies. researchgate.netnih.gov
Theoretical vibrational spectra (Infrared and Raman) of Pyridine-3-boronic acid have been calculated using DFT and compared with experimental data. researchgate.net The calculations are typically performed using the B3LYP method with various basis sets. nih.gov The computed vibrational frequencies are often scaled to better match the experimental wavenumbers, accounting for anharmonicity and other factors. researchgate.netinformaticsjournals.co.in
These studies provide a detailed assignment of the fundamental vibrational modes of the molecule. For instance, the characteristic O-H stretching of the boronic acid group is typically observed in the 3200–3400 cm⁻¹ region in IR spectra. uni-muenchen.de The agreement between the calculated and experimental spectra validates the optimized molecular structure and provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net
NBO analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. huntresearchgroup.org.uk It provides insights into charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule. mdpi.com For boronic acids and their derivatives, NBO analysis reveals significant donor-acceptor interactions. semanticscholar.org The analysis partitions the molecular wavefunction into localized orbitals corresponding to bonds and lone pairs. huntresearchgroup.org.ukresearchgate.net This method can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. huntresearchgroup.org.ukmontclair.edu In pyridine-boronic acid systems, NBO analysis helps to understand the nature of the C-B bond and the electronic interactions between the boronic acid group and the aromatic pyridine ring. informaticsjournals.co.in
Vibrational Spectroscopy Calculations (IR, Raman)
Quantum Mechanical Calculations for Reaction Pathways
Quantum mechanical calculations are invaluable for elucidating the mechanisms of chemical reactions. For Pyridine-3-boronic acid, which is a key building block in Suzuki-Miyaura cross-coupling reactions, these calculations can map out the entire reaction pathway. researchgate.net This includes identifying the structures of reactants, transition states, intermediates, and products, as well as their relative energies.
DFT calculations have been used to study the formation of tris(3-pyridyl)boroxine from the dehydration of 3-pyridylboronic acid, suggesting a planar transition state with an activation energy of 25–30 kcal/mol. Such studies provide a deeper understanding of the reaction kinetics and thermodynamics, which is essential for optimizing reaction conditions.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or other reactants. nih.gov These simulations can provide insights into how intermolecular forces, like hydrogen bonding and van der Waals interactions, influence the structure and dynamics of Pyridine-3-boronic acid in solution or in the solid state. nih.gov
In the context of crystal engineering, understanding these non-covalent interactions is crucial. researchgate.netacs.org For pyridine-boronic acids, hydrogen bonding involving the boronic acid's -OH groups and the pyridine nitrogen atom is a dominant interaction that dictates crystal packing. acs.orgresearchgate.net MD simulations can model these interactions and predict the formation of supramolecular structures, such as dimers or extended networks, which have been observed experimentally in the crystal structures of related compounds. acs.org
Prediction of Binding Energies and Lattice Energies in Co-crystals
The design and synthesis of novel co-crystals with desired properties have been significantly advanced by the integration of computational and theoretical methods. mdpi.com These approaches are particularly valuable in the field of crystal engineering for predicting the stability and interaction patterns of multi-component molecular crystals, such as those involving pyridine-3-boronic acid. By simulating energies at the molecular level, researchers can gain insights into the fundamental forces that govern co-crystal formation, guiding experimental efforts and saving significant time and resources. mdpi.com
Binding Energy Predictions
Binding energy calculations are crucial for understanding the nature and strength of the specific intermolecular interactions, or supramolecular synthons, that hold a co-crystal together. These calculations are often performed using cluster models in the gas phase, where the interaction energy between the molecules forming a specific synthon is computed. diva-portal.org
DFT methods, incorporating functionals like PBE and B3LYP along with dispersion corrections such as Grimme's DFT-D3, are commonly used for these simulations. Such studies have been instrumental in elucidating the role of different functional groups and even solvent molecules in the stability of the crystal structure. For instance, binding energy simulations have quantified the strength of hydrogen bonds formed by water molecules with co-formers and boronic acids, highlighting their critical role in co-crystal stability.
In the context of pyridine-containing boronic acids, these calculations can predict the propensity of forming strong, charge-assisted hydrogen bonds. Studies on molecular complexes between pyridine boronic acids and polycarboxylic acids have shown that interactions like PyN⁺–H···⁻OOCR are key stabilizing synthons. researchgate.net Computational analysis can also resolve competition between different potential hydrogen bond donors. For example, DFT calculations have shown that the carboxylic acid···pyridine hydrogen bond is energetically more favorable than a phenol···pyridine interaction, providing a basis for predicting synthon hierarchy in more complex molecules. acs.org
The table below summarizes key intermolecular interactions involving boronic acids and their relative strengths as determined by computational methods.
| Interacting Molecules/Synthons | Interaction Type | Relative Strength | Computational Finding |
| Boronic Acid Dimer | O-H···O Hydrogen Bond | Strong | A common and stable homosynthon in many boronic acid crystals. |
| Boronic Acid & Pyridine | O-H···N Hydrogen Bond | Strong | A highly favorable heterosynthon, often driving co-crystal formation. sciengine.com |
| Carboxylic Acid & Pyridine | O-H···N Hydrogen Bond | Very Strong | Often favored over other potential hydrogen bonds, such as those from hydroxyl groups. acs.orgacs.org |
| Boronic Acid & Water | O-H···O Hydrogen Bond | Moderate-Strong | Water can play a crucial role in stabilizing the crystal lattice through bridging interactions. |
| Charge-Assisted Synthon (e.g., PyN⁺–H···⁻OOCR) | Charge-Assisted Hydrogen Bond | Very Strong | The proton transfer from an acid to the pyridine nitrogen results in a strong electrostatic interaction. researchgate.net |
Lattice Energy Predictions
Lattice energy is a measure of the energy released when constituent molecules come together from the gas phase to form a crystal lattice. It is a direct indicator of the thermodynamic stability of a crystal. diva-portal.orgcrystalexplorer.net Periodic DFT calculations are a powerful tool for simulating the lattice energies of molecular crystals. The process begins by optimizing the crystal structure, including lattice parameters and atomic positions, to find the lowest energy configuration (E_bulk). diva-portal.org
Systematic investigations have been performed on boronic acid co-crystals, such as those of 4-hydroxyphenylboronic acid with various aza donors (which include pyridine-like nitrogen atoms), to determine their stability by simulating lattice energies. diva-portal.org These studies often employ a range of DFT functionals with varying descriptions of dispersion forces (e.g., PBE-D3, SCAN, vdW-DF) to assess the reliability of the predictions. diva-portal.org The results typically show consistent trends in lattice energies and optimized lattice parameters across the different methods, bolstering confidence in the computational findings. diva-portal.org
The following table presents computed lattice energies for co-crystals of 4-hydroxyphenylboronic acid with different aza-donor co-formers, calculated using various DFT functionals with dispersion corrections. This data illustrates the range of values obtained and the consistent trends observed, which is a methodology directly applicable to pyridine-3-boronic acid co-crystals.
Table 1: Calculated Lattice Energies (kcal/mol) for 4-Hydroxyphenylboronic Acid Co-crystals with Various Aza Donors Data sourced from a 2023 study on the physical binding energies in 4-hydroxyphenylboronic acid co-crystals. diva-portal.org
| DFT Functional | Phenazine Co-crystal | 1,10-Phenanthroline Co-crystal | 4,7-Phenanthroline Co-crystal | Theophylline Co-crystal |
|---|---|---|---|---|
| SCAN | -62.18 | -67.57 | -61.82 | -71.09 |
| PBE-D3 | -63.65 | -68.91 | -64.73 | -70.73 |
| PBE-D3(BJ) | -62.56 | -68.02 | -63.61 | -68.68 |
| PBE-TSI | -71.93 | -76.09 | -71.83 | -77.60 |
| PBE-TSII | -72.05 | -77.01 | -71.66 | -77.43 |
| vdW-DF(86) | -75.40 | -80.32 | -75.02 | -83.08 |
| vdW-DF(88) | -75.89 | -81.00 | -75.53 | -84.79 |
| vdW-DF(PBE) | -74.35 | -79.35 | -74.37 | -83.10 |
| rev-vdW-DF2 | -62.32 | -67.23 | -62.37 | -71.02 |
Future Directions and Emerging Research Avenues for Pyridine 3 Boronic Acid
Integration with Flow Chemistry for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry represents a major leap forward for the production of pyridine-3-boronic acid and its derivatives. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.
Recent advancements have demonstrated that flow chemistry can greatly enhance boroxine (B1236090) synthesis, a common route to boronic acids. Microreactors enable precise control over reaction parameters such as temperature and mixing, which is crucial for handling unstable intermediates like organolithium species that are often involved in boronic acid synthesis. nih.govacs.org This precise control minimizes side reactions, leading to higher yields, often exceeding 90% in continuous runs.
Key Advantages of Flow Chemistry for Pyridine-3-Boronic Acid Synthesis:
| Feature | Benefit | Research Finding |
|---|---|---|
| Precise Temperature Control | Suppresses side reactions, improving product purity. | Enables reactions at specific temperatures (e.g., 0°C) without cryogenic equipment. acs.orgresearchgate.net |
| Rapid Mixing | Enhances reaction rates and yield. | Leads to yields of over 90% in continuous runs. |
| Safe Handling of Intermediates | Allows for the use of unstable organolithium intermediates with reduced risk. | Flow flash chemistry enables the productive reaction of unstable intermediates. acs.orgresearchgate.net |
| Scalability | Facilitates rapid scale-up from laboratory to industrial production. | Kilogram-scale production has been achieved without needing to increase the number of reactors. acs.orgresearchgate.net |
Exploration of Novel Cross-Coupling Partners and Catalytic Systems
Pyridine-3-boronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. nbinno.comchemimpex.com Future research is focused on expanding the scope of this reaction by exploring new coupling partners and more efficient catalytic systems. While palladium catalysis is well-established, researchers are investigating other metals like rhodium and copper to overcome existing challenges and unlock new reactivity. sigmaaldrich.comnih.gov
A significant area of research involves modifying the pyridine (B92270) ring to enhance its reactivity in cross-coupling reactions. The Lewis basic nitrogen atom in the pyridine ring can interfere with certain metal catalysts, particularly rhodium, by binding to the metal center and inhibiting catalysis. nih.govresearchgate.net Studies have shown that introducing a halogen, such as chlorine, at the 2-position of the pyridyl boronic acid reduces the electron density and Lewis basicity of the nitrogen atom. nih.govresearchgate.net This modification prevents catalyst inhibition and allows for successful asymmetric Suzuki-Miyaura couplings that would otherwise fail. nih.gov
The exploration of novel catalytic systems also includes the use of copper-mediated reactions for processes like N-arylation and cyanation, further diversifying the synthetic utility of pyridine-3-boronic acid. sigmaaldrich.comfishersci.no These efforts aim to develop more robust, efficient, and selective methods for synthesizing complex molecules containing the pyridine motif, which are prevalent in pharmaceuticals and functional materials. dur.ac.uk
Advanced Applications in Targeted Therapeutics and Diagnostics
The unique chemical properties of the boronic acid functional group make pyridine-3-boronic acid and its derivatives highly promising candidates for advanced medical applications, including targeted therapeutics and diagnostics. Boronic acids can form reversible covalent bonds with diols, a characteristic that is exploited for targeting specific biological molecules like carbohydrates and glycoproteins. nih.govresearchgate.net
In targeted therapeutics, this property is particularly relevant for cancer treatment. The surface of cancer cells often overexpresses sialic acids, which contain diol functionalities. Phenylboronic acid derivatives have demonstrated the ability to selectively bind to these sialic acids, which can be used to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissue. researchgate.net Pyridine-3-boronic acid serves as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs. chemimpex.comsigmaaldrich.com The development of boronic acid-containing drugs like the proteasome inhibitor Bortezomib has paved the way for new research into pyridine-based analogues. nih.gov
In the realm of diagnostics, pyridine-3-boronic acid is used in the design of fluorescent probes and sensors for detecting specific biomolecules. chemimpex.com Its ability to bind to diols can be translated into a detectable signal, such as a change in fluorescence, allowing for the monitoring of biologically important molecules like glucose. chemimpex.comresearchgate.net Furthermore, its role in bioconjugation techniques facilitates the attachment of biomolecules to surfaces or other molecules, which is valuable for creating advanced diagnostic tools and drug delivery systems. chemimpex.com The increasing investment in research and development for targeted therapies is expected to drive further innovation in this area. github.com
Design of Next-Generation Supramolecular Materials
The field of supramolecular chemistry is leveraging pyridine-3-boronic acid as a "tecton," or self-complementary building block, to construct complex, functional materials. The ability of the pyridine nitrogen to form a dative bond with the empty p-orbital of the boron atom (an N→B bond) in an adjacent molecule allows for spontaneous self-assembly into well-defined, higher-order structures. acs.org
Researchers have successfully used derivatives of pyridine-3-boronic acid to create a variety of supramolecular architectures, including discrete tetranuclear macrocycles and infinite one-dimensional coordination polymers. acs.org The final structure is influenced by factors such as the specific boronic ester used and intermolecular noncovalent interactions during the crystallization process. acs.org This programmability allows for the rational design of materials with specific topologies and properties.
These boronic acid-based supramolecular systems have potential applications as:
Stimuli-Responsive Materials: Boronic acid-appended polymers can form hydrogels that respond to changes in pH or the presence of saccharides, making them suitable for applications like self-regulated drug delivery systems. rsc.orgpageplace.de
Sensors: By incorporating chromophores like porphyrin, supramolecular systems can be designed to exhibit spectroscopic changes (e.g., in color or fluorescence) upon binding with a target guest molecule. rsc.org
Crystalline Frameworks: The directional nature of the N→B bond and other interactions like hydrogen bonding can be used to engineer crystalline networks with porous structures, relevant for gas storage or separation. dergipark.org.tr
The combination of pyridine-3-boronic acid with other functional units is a promising route to next-generation materials with tailored electronic, optical, and responsive properties.
Synergistic Experimental and Computational Research Approaches
The advancement of research into pyridine-3-boronic acid is increasingly driven by a powerful synergy between experimental synthesis and computational modeling. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of these molecules at an atomic level. researchgate.netacs.org
This synergistic approach provides deeper insights that are often inaccessible through experiments alone:
Structural Elucidation: Computational methods are used to optimize and predict the geometries of complex supramolecular assemblies derived from pyridine-3-boronic acid. For example, quantum-chemical calculations have been used to confirm the structures of macrocycles and polymers obtained experimentally and to analyze the relative stability of different conformers. acs.org
Mechanism and Reactivity Analysis: In catalysis, computational studies can elucidate reaction mechanisms, rationalize the effects of different ligands and additives, and explain observed selectivity. researchgate.net For instance, calculations can clarify why adding a chlorine atom to a pyridine boronic acid enhances its reactivity in rhodium-catalyzed couplings by quantifying the change in the pyridine's Lewis basicity. researchgate.net
Material Design: By modeling intermolecular interactions, such as hydrogen bonds and N→B dative bonds, researchers can predict how individual molecules will assemble into larger crystalline structures. dergipark.org.trdergipark.org.tr This predictive power can guide experimental efforts toward synthesizing materials with desired network topologies and properties.
The interplay between theory and experiment creates a feedback loop where computational predictions inspire new experimental avenues, and experimental results validate and refine computational models. This integrated approach accelerates the discovery and development of new catalysts, therapeutics, and materials based on the pyridine-3-boronic acid scaffold.
Q & A
Q. How can Pyridine-3-boronic acid be structurally identified, and what are its key physicochemical properties?
Pyridine-3-boronic acid (CAS 1692-25-7) is characterized by its molecular formula C₅H₆BNO₂ (MW 122.92 g/mol) and features a boronic acid group at the 3-position of the pyridine ring. Key identification methods include NMR (e.g., B NMR for boron environments) and FT-IR spectroscopy (B-O stretching at ~1340 cm⁻¹). Its white crystalline solid form and solubility in polar solvents (e.g., water, methanol) make it suitable for aqueous reactions. Safety data indicate no acute hazards, but handling requires precautions due to incomplete toxicological profiling .
Q. What are the primary applications of Pyridine-3-boronic acid in synthetic chemistry?
The compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce pyridyl groups into aromatic systems. For example, it reacts with aryl halides (e.g., 2-fluoro-5-bromopyridine) under palladium catalysis (Pd(OAc)₂, P(-tolyl)₃) in DME/water at 80°C to form biaryl products. This method is critical for synthesizing nicotinic acetylcholine receptor ligands and other heterocyclic pharmaceuticals .
Advanced Research Questions
Q. How does pH influence the binding affinity of Pyridine-3-boronic acid to biomolecules like sialic acid?
Pyridine-3-boronic acid binds sialic acid via reversible boronate ester formation, with binding constants () strongly pH-dependent. At pH 6.5 (mimicking tumor microenvironments), values remain high (~10³ M⁻¹), while neutral pH reduces affinity due to decreased boronic acid ionization. This pH sensitivity is exploited in tumor-targeting drug conjugates and sensors. Comparative studies show substituents (e.g., carboxymethyl groups at C-6) enhance binding stability under acidic conditions .
Q. What structural modifications optimize Pyridine-3-boronic acid for efflux pump modulation in antibacterial research?
Substituent positioning is critical: C-3 boronic acid derivatives exhibit potent NorA efflux pump inhibition in Staphylococcus aureus, whereas C-4 analogues are inactive. Introducing electron-withdrawing groups (e.g., benzyloxy at C-6) enhances activity by 4-fold. Cyclization at C-5/C-6 or methyl substitution at C-5 maintains potency, while sodium boronate salts reduce efficacy. These insights guide the design of non-cytotoxic adjuvants for antibiotics like ciprofloxacin .
Q. How can researchers address contradictions in reported binding constants for Pyridine-3-boronic acid across studies?
Discrepancies arise from variations in experimental conditions (pH, temperature, solvent polarity) and analytical methods (e.g., H NMR vs. fluorescence titration). Standardizing protocols (e.g., using pH 7.4 PBS buffer for physiological relevance) and validating with orthogonal techniques (ITC, SPR) improve reproducibility. Additionally, reporting anhydride content (common in commercial samples) is essential, as it affects reactivity .
Q. What methodologies improve the solubility and stability of Pyridine-3-boronic acid in aqueous systems?
N-Alkylation (e.g., triflate salts) or conjugation with hydrophilic groups (e.g., propylcarbamoyl) enhances water solubility while retaining binding activity. For micellar oxidative systems, alkylation at the pyridinium nitrogen improves compatibility with aqueous matrices. Alternatively, pinacol ester protection (boronate ester) stabilizes the compound during storage, with deprotection achievable via mild acid hydrolysis .
Q. How can boronic acid-functionalized hydrogels incorporating Pyridine-3-boronic acid be optimized for glucose sensing?
Incorporate Pyridine-3-boronic acid into poly(vinyl alcohol) hydrogels via boronate ester crosslinking. The hydrogel’s glucose sensitivity arises from competitive binding between glucose and the polymer diols. Optimizing the boronic acid/diol ratio and using zwitterionic co-monomers (e.g., sulfobetaine) enhance response kinetics. Validation via electrochemical impedance spectroscopy (EIS) confirms reversible swelling at physiological glucose concentrations (5–20 mM) .
Methodological Considerations
Q. What experimental design principles are critical for studying Pyridine-3-boronic acid in cell-based assays?
- Hypoxia mimicry : Use CO₂-independent media buffered at pH 6.5 to replicate tumor microenvironments.
- Control for boronic acid reactivity : Include competitive diols (e.g., mannitol) to confirm target-specific binding.
- Cytotoxicity screening : Assess viability via MTT assays, as boronic acids may interfere with mitochondrial redox pathways .
Q. How should researchers validate the purity of Pyridine-3-boronic acid for reproducibility in catalysis?
Employ HPLC-MS to quantify anhydride impurities (common in boronic acids). Recrystallization from ethanol/water (1:3 v/v) removes residual anhydrides. Purity ≥95% is recommended for catalytic applications, verified via H NMR integration of the boronic acid proton (~8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
